

Validating STING-IN-4 Knockout Mice: A Comparative Guide

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Compound of Interest

Compound Name: *Sting-IN-4*

Cat. No.: *B15141565*

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For researchers in immunology, oncology, and drug development, rigorous validation of genetic models is paramount. This guide provides a comprehensive comparison of methodologies for validating a STING (Stimulator of Interferon Genes) knockout (KO) mouse model, here provisionally designated "**Sting-IN-4**," against wild-type (WT) counterparts and discusses alternative models.

Data Presentation: Quantitative Validation of Sting-IN-4 KO Mice

Effective validation of a STING knockout relies on demonstrating the absence of STING protein and the functional loss of the STING signaling pathway. Below are summary tables of expected quantitative data from key validation experiments.

Table 1: STING Protein and mRNA Expression Levels

Genotype	STING Protein Level (Relative to WT)	Sting1 mRNA Expression (Fold Change vs. WT)
Wild-Type (WT)	1.00	1.00
Sting-IN-4 KO	Not Detected	< 0.1

Data are represented as mean \pm standard deviation.

Table 2: Functional Assessment of STING Pathway Activation

Genotype	Treatment	p-IRF3 (Ser366) Levels (Relative to WT + cGAMP)	p-TBK1 (Ser172) Levels (Relative to WT + cGAMP)	IFN- β Secretion (pg/mL)
Wild-Type (WT)	Vehicle	< 0.05	< 0.05	< 10
Wild-Type (WT)	cGAMP (1 μ g/mL)	1.00	1.00	1500 \pm 250
Sting-IN-4 KO	Vehicle	< 0.05	< 0.05	< 10
Sting-IN-4 KO	cGAMP (1 μ g/mL)	< 0.05	< 0.05	< 10

Data are represented as mean \pm standard deviation.

Table 3: Upregulation of Interferon-Stimulated Genes (ISGs)

Genotype	Treatment	Ifit1 mRNA (Fold Change vs. WT Vehicle)	Isg15 mRNA (Fold Change vs. WT Vehicle)
Wild-Type (WT)	Vehicle	1.0	1.0
Wild-Type (WT)	cGAMP (1 μ g/mL)	50 \pm 8	35 \pm 6
Sting-IN-4 KO	Vehicle	1.1 \pm 0.2	1.2 \pm 0.3
Sting-IN-4 KO	cGAMP (1 μ g/mL)	1.3 \pm 0.4	1.5 \pm 0.5

Data are represented as mean \pm standard deviation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for the key experiments cited in the data tables.

Western Blotting for STING, p-IRF3, and p-TBK1

- **Tissue/Cell Lysis:** Isolate splenocytes or bone marrow-derived macrophages (BMDMs) from WT and **Sting-*IN-4*** KO mice. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **Electrophoresis and Transfer:** Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against STING, phospho-IRF3 (Ser366), phospho-TBK1 (Ser172), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.

Quantitative PCR (qPCR) for Sting1, Ifit1, and Isg15

- **Cell Stimulation:** Treat BMDMs from WT and **Sting-*IN-4*** KO mice with a STING agonist like cGAMP (2',3'-cyclic GMP-AMP) or a vehicle control for 4-6 hours.
- **RNA Extraction and cDNA Synthesis:** Isolate total RNA using a suitable kit and synthesize cDNA.
- **qPCR Reaction:** Perform qPCR using SYBR Green or TaqMan probes for Sting1, Ifit1, Isg15, and a housekeeping gene (e.g., Gapdh or Actb).
- **Data Analysis:** Calculate relative gene expression using the $\Delta\Delta C_t$ method.

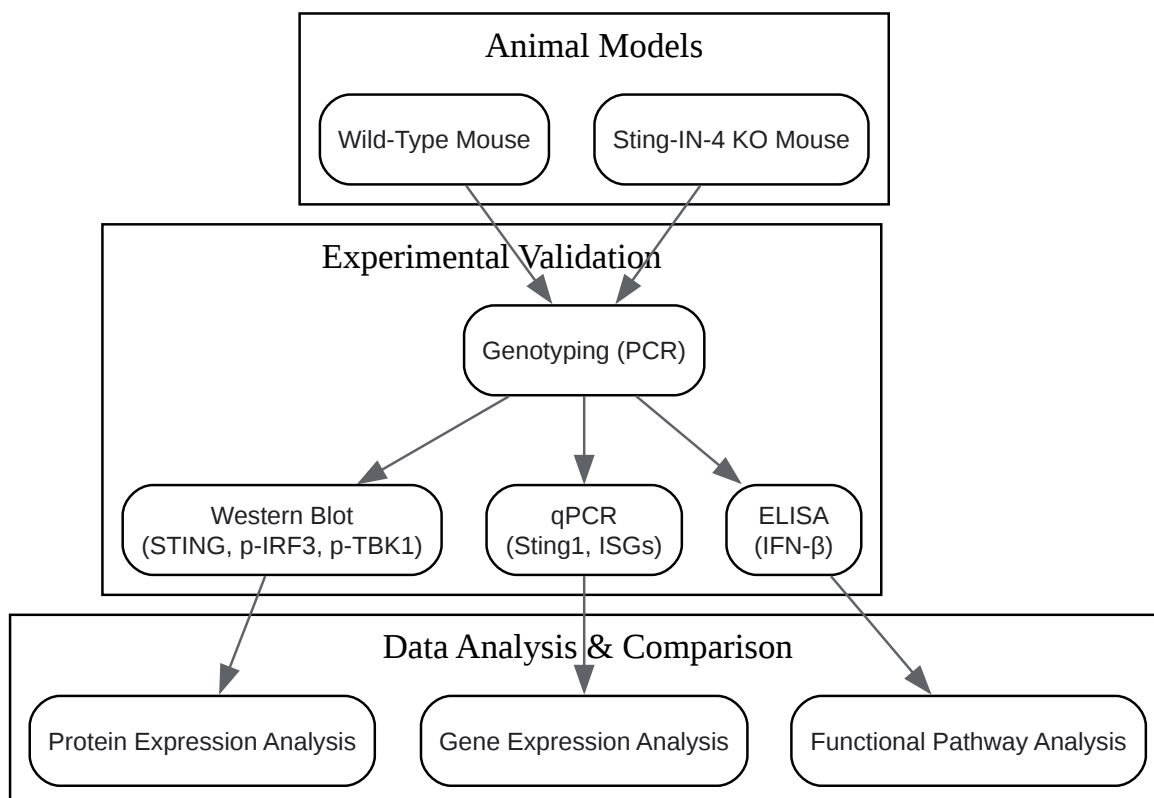
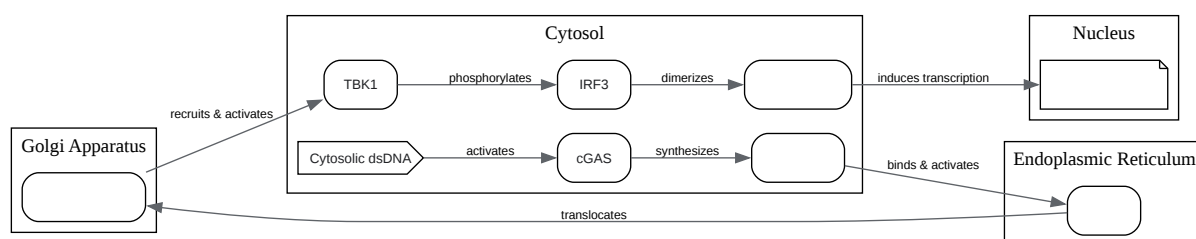
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β

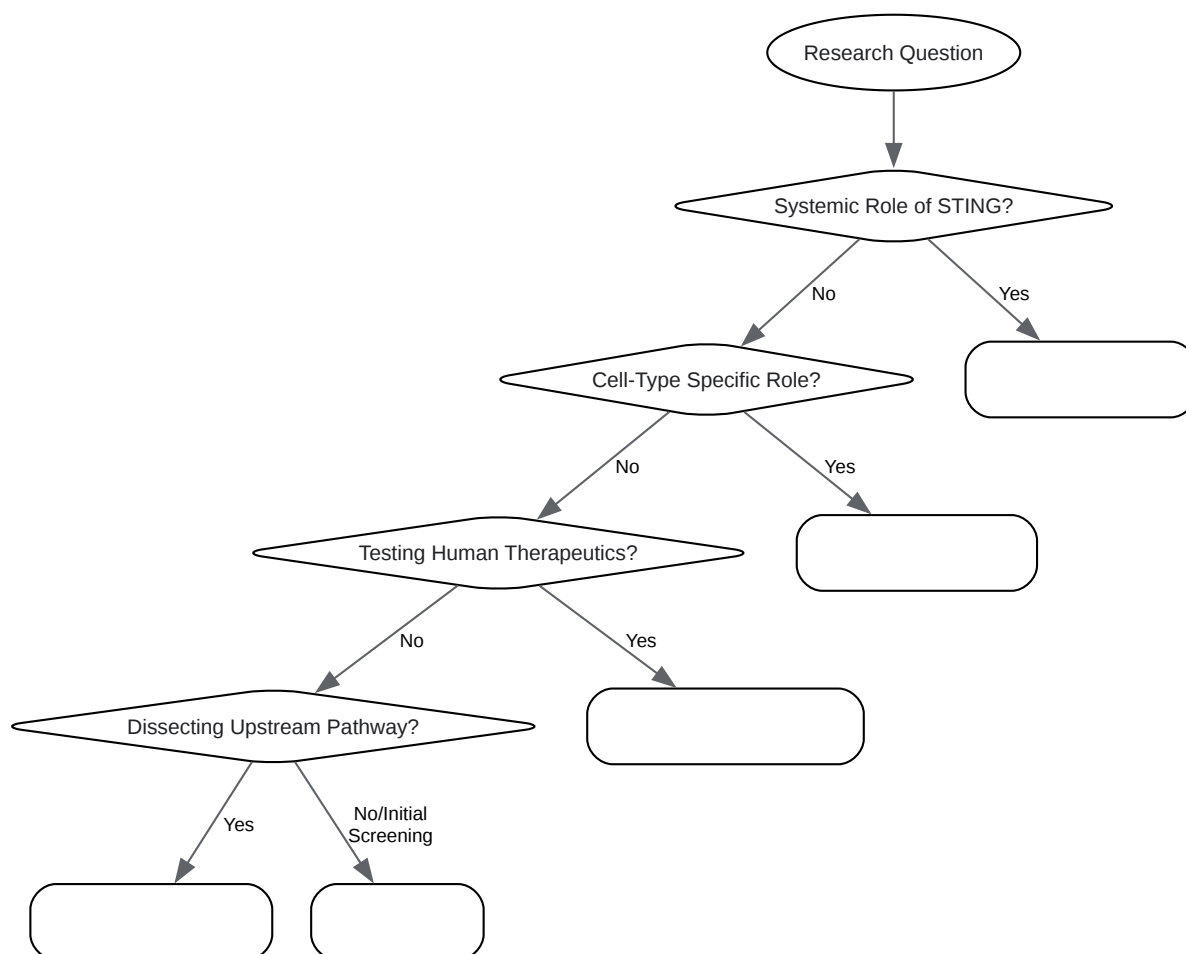
- **Sample Collection:** Collect supernatant from BMDM cultures 24 hours after stimulation with cGAMP or vehicle.
- **ELISA Procedure:** Perform the ELISA according to the manufacturer's instructions for mouse IFN-β.

- Data Analysis: Generate a standard curve and calculate the concentration of IFN- β in the samples.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual framework.





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